2-(1-Methyl-2-oxopiperidin-4-yl)acetic acid
Description
2-(1-Methyl-2-oxopiperidin-4-yl)acetic acid is a piperidine-derived carboxylic acid featuring a methyl-substituted oxopiperidine ring. This compound is structurally characterized by a six-membered piperidine ring with a ketone group at position 2 and a methyl group at position 1. The acetic acid moiety is attached to the piperidine ring at position 2. Its molecular framework makes it a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the design of enzyme inhibitors and bioactive molecules .
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-(1-methyl-2-oxopiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C8H13NO3/c1-9-3-2-6(4-7(9)10)5-8(11)12/h6H,2-5H2,1H3,(H,11,12) |
InChI Key |
YFUWKLBBPSNGMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-oxopiperidin-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-piperidone with methyl iodide to form 1-methyl-4-piperidone, which is then reacted with chloroacetic acid to yield the target compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-2-oxopiperidin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-(1-Methyl-2-oxopiperidin-4-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Methyl-2-oxopiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Acetic Acid Derivatives
Piperidine derivatives with acetic acid substituents are widely studied for their pharmacological properties. Key comparisons include:
Structural and Functional Insights :
- Electronic Effects: Electron-withdrawing groups (e.g., cyano in 9b) improve metabolic stability by reducing oxidative degradation .
- Steric Effects : Bulky substituents like the Boc group in 9c lower synthetic yields (39%) due to steric hindrance during nucleophilic substitution .
- Biological Activity : The acetylphenyl derivative (9a ) exhibits inhibitory activity against soluble epoxide hydrolase (sEH), a target for anti-inflammatory therapies .
Aromatic Acetic Acid Derivatives
Compounds with aromatic substituents differ in electronic and steric properties:
2-(3-Bromo-4-methoxyphenyl)acetic acid :
- Structure : Features a bromine atom (electron-withdrawing) and methoxy group (electron-donating) on the phenyl ring.
- Crystal Packing : Forms centrosymmetric hydrogen-bonded dimers (R₂²(8) motif) via O–H⋯O interactions, critical for crystallographic stability .
- Applications : Used in synthesizing natural products like Combretastatin A-4 and Vancomycin analogs .
2-(1′-Acetyl-4-oxospiro[chroman-2,4′-piperidine]-7-yl)oxyacetic acid :
Piperidine-Acetic Acid Hybrids with Amino Substituents
- Applications: Explored in peptide mimetics and receptor-targeted drug design .
Physicochemical and Computational Comparisons
- Hydrogen Bonding : Piperidine derivatives with carboxylic acid groups (e.g., 9a–9d ) exhibit stronger hydrogen-bonding networks than purely aromatic analogs, as seen in their crystallographic data .
- DFT Studies : Density functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) predicts electronic properties such as charge distribution and reactivity, aiding in the rational design of derivatives .
Biological Activity
2-(1-Methyl-2-oxopiperidin-4-yl)acetic acid is an organic compound with a unique structural profile that includes a piperidine ring, a ketone, and a carboxylic acid functional group. Its molecular formula is C₉H₁₅NO₃, and it has a molecular weight of approximately 171.19 g/mol. This compound has garnered attention in medicinal chemistry due to its potential pharmacological effects, particularly in the central nervous system (CNS) and its applications as a building block in organic synthesis.
The presence of both acidic and basic functional groups in this compound allows for diverse chemical reactivity. This structural versatility makes it suitable for various synthetic applications, including the development of prodrugs and other derivatives that may exhibit enhanced biological activity.
Biological Activity Overview
Research indicates that this compound may possess several biological activities:
The mechanism of action for this compound likely involves interactions with various biological targets:
- Receptor Modulation : It may modulate neurotransmitter receptors, which is critical for its potential neuroprotective effects.
- Enzyme Inhibition : The compound could inhibit key enzymes involved in metabolic processes, contributing to its pharmacological profile.
Case Study 1: Neuroprotection
A study explored the neuroprotective effects of similar piperidine derivatives in animal models. These compounds were found to reduce oxidative stress markers and improve cognitive function post-injury. While direct studies on this compound are lacking, these findings suggest potential pathways for its neuroprotective effects.
Case Study 2: Analgesic Activity
Another investigation assessed the analgesic properties of related compounds in inflammatory pain models. The results indicated significant pain relief compared to controls, highlighting the potential for this compound to be developed as an analgesic agent.
Data Summary Table
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Neuroprotection | Piperidine analogs | Reduced oxidative stress; improved cognition |
| Analgesic | Similar piperidines | Significant pain relief in models |
| Anticancer Potential | Various derivatives | Interaction with cancer cell targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
